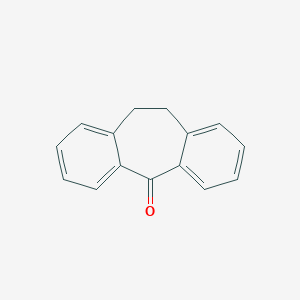
Dibenzosuberone
Vue d'ensemble
Description
Dibenzosuberone, also known as 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one or Dibenzocycloheptadienone, is a potential antidepressant compound . It is used in the synthesis of amitriptyline . The molecular formula of Dibenzosuberone is C15H12O and its molecular weight is 208.25 g/mol .
Molecular Structure Analysis
The molecular structure of Dibenzosuberone consists of two aromatic rings fused with a seven-atom cycle . The SMILES string representation of Dibenzosuberone is O=C1c2ccccc2CCc3ccccc13 .Physical And Chemical Properties Analysis
Dibenzosuberone appears as a clear yellow liquid or low melting solid . It has a boiling point of 148 °C/0.3 mmHg, a melting point of 32-34 °C, and a density of 1.156 g/mL at 25 °C .Applications De Recherche Scientifique
Dibenzosuberone: A Comprehensive Analysis of Scientific Research Applications
1. Pharmaceutical Applications in Central Nervous System Disorders Dibenzosuberone is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for treating various diseases related to the central nervous system. Its role in developing medications for these disorders highlights its importance in pharmaceutical research .
Treatment of Depressive Disorders: Compounds containing the dibenzosuberone unit have shown effectiveness in treating depressive disorders, which are highly prevalent illnesses. This application underscores the potential of dibenzosuberone in mental health therapeutics .
Pain Management: Research indicates that dibenzosuberone derivatives can be used for managing different painful conditions, including migraine headaches and noncardiac chest pain, showcasing its versatility in pain management strategies .
Anti-microbial Properties: Dibenzosuberone has been identified to possess anti-microbial properties, making it a candidate for developing new anti-microbial agents and contributing to the fight against drug-resistant bacteria .
Multidrug Modulators: The compound’s ability to act as a multidrug modulator can be leveraged in pharmaceuticals to enhance the efficacy of other drugs, particularly in multi-drug therapies .
Industrial Applications: Beyond its medical applications, dibenzosuberone has been applied in the paint industry and the development of light-emitting diodes (LEDs), demonstrating its broad industrial relevance .
Safety And Hazards
Orientations Futures
Dibenzosuberone is a key intermediate in the synthesis of several APIs employed in the treatment of nervous system-related diseases and as anti-cancer drugs . It belongs to the family of tricyclic antidepressant drugs, which are extensively used against migraines, tension headaches, anxiety attacks, and schizophrenia . Despite the introduction of newer classes of antidepressants, tricyclic antidepressants containing dibenzosuberone moieties are still considered safer and more effective . Therefore, Dibenzosuberone continues to be a molecule of primary importance in pharmaceutical research .
Propriétés
IUPAC Name |
tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWCPGVLSILMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049400 | |
| Record name | Dibenzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzosuberone | |
CAS RN |
1210-35-1 | |
| Record name | Dibenzosuberone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzsuberone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzosuberone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenzosuberone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo(b,f)cycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZOSUBERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ETK71TH0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dibenzosuberone derivatives exhibit potent inhibitory activity against p38α MAP kinase by targeting the ATP binding site and stabilizing the inactive conformation of the kinase. [, , ] This inhibition leads to downstream effects like reduced cytokine production, ultimately suppressing inflammatory responses. [] Specific structural modifications can enhance their interaction with the "deep pocket" near the DFG motif of p38α MAP kinase, leading to improved potency and prolonged target residence time. []
A: Incorporation of a "deep pocket" moiety, designed to interact with the DFG motif of p38α MAP kinase, enhances the inhibitor's binding affinity and residence time. [] This modification often translates to increased potency and improved pharmacological properties.
ANone: The molecular formula of dibenzosuberone is C15H12O, and its molecular weight is 208.26 g/mol.
A: NMR spectroscopy (both 1H and 13C), X-ray crystallography, and mass spectrometry are commonly used to characterize dibenzosuberone and its derivatives. These techniques provide information about the structure, conformation, and purity of the synthesized compounds. [, , , , , , ]
A: Dibenzosuberone can act as a photoinitiator in the fabrication of organic memory devices. [] When incorporated into polyimide-based polymers, dibenzosuberone facilitates the formation of fine organic active layer patterns through photolithographic processes. The performance of these devices under various conditions is an ongoing area of research.
A: Dibenzosuberone can be converted to alkynyldibenzosuberols, which, upon complexation with dicobalt octacarbonyl and subsequent protonation, generate cobalt-stabilized carbocations. [] The dynamic behavior of these carbocations, including their fluxionality and migration between cobalt centers, has been investigated using variable-temperature NMR spectroscopy and DFT calculations. []
A: Computational methods like DFT calculations are essential for understanding the conformational behavior of dibenzosuberone derivatives, predicting their interactions with target proteins (e.g., p38 MAP kinase), and rationalizing experimental observations, such as the stability of cobalt-stabilized cations derived from dibenzosuberone. [, , ] Additionally, molecular modeling techniques assist in designing novel dibenzosuberone derivatives with improved pharmacological properties.
A: Introducing hydrophilic moieties at specific positions on the dibenzosuberone scaffold can significantly enhance its solubility and whole blood activity without compromising potency against p38 MAP kinase. [, ] Additionally, incorporating bulky aryl substituents can modulate the dimerization and guest-binding properties of dibenzosuberone-based coordination cages. []
A: The ketone functionality of dibenzosuberone plays a crucial role in the formation of interpenetrated double-cages. [] Reducing the carbonyl group to a CH2 bridge disrupts the dimerization process, leading to the formation of monomeric cages instead. []
A: Incorporating hydrophilic moieties at specific positions on the dibenzosuberone scaffold can enhance its solubility and overall bioavailability. [, ] Additionally, developing suitable formulation strategies, such as the use of specific excipients or drug delivery systems, can further improve the stability and bioavailability of dibenzosuberone-based drugs.
A: While specific SHE regulations depend on the specific dibenzosuberone derivative and its intended application, general laboratory safety practices should be followed during synthesis and handling. This includes using appropriate personal protective equipment, handling chemicals in well-ventilated areas, and disposing of waste materials responsibly. [] Efforts are underway to develop greener and more sustainable synthetic routes to minimize the environmental impact of dibenzosuberone production. []
A: Research suggests that introducing specific structural modifications, such as hydrophilic groups, can enhance the bioavailability and potentially improve the overall PK/PD profile of dibenzosuberone derivatives. [, ] Further research is necessary to fully elucidate the ADME properties and optimize the in vivo performance of these compounds.
A: Dibenzosuberone derivatives have shown potent inhibitory activity against p38 MAP kinase in both enzymatic assays and cell-based models. [, , ] Their efficacy has also been evaluated in whole blood assays, demonstrating their ability to suppress cytokine release, a key indicator of anti-inflammatory activity. [, ] Further research, including animal models and potentially clinical trials, is needed to thoroughly assess their therapeutic potential in inflammatory diseases.
A: The solubility of dibenzosuberone derivatives is a crucial factor influencing their bioavailability and, consequently, their efficacy. [, ] Compounds with poor solubility might exhibit limited absorption and distribution in vivo, leading to reduced therapeutic effects. [] Strategies to enhance solubility, such as the introduction of hydrophilic moieties, are actively pursued to improve the drug-likeness of dibenzosuberone-based compounds. [, ]
A: Initial research on dibenzosuberone primarily focused on its synthesis and fundamental chemical properties. Over time, the focus has shifted towards exploring its potential applications, particularly in medicinal chemistry. The discovery of dibenzosuberone derivatives as potent and selective p38 MAP kinase inhibitors represents a significant milestone, paving the way for developing novel anti-inflammatory therapeutics. [, , ] Additionally, the exploration of dibenzosuberone-based coordination cages has opened up new avenues in supramolecular chemistry and materials science. [, , ]
A: The study of dibenzosuberone and its derivatives draws upon expertise from various disciplines, including organic chemistry, medicinal chemistry, computational chemistry, materials science, and pharmacology. Collaborative efforts between these fields are crucial for advancing the development of novel dibenzosuberone-based therapeutics, materials, and catalysts. [, , , , , , ] For instance, the design and synthesis of novel dibenzosuberone-based p38 MAP kinase inhibitors require a synergistic approach involving medicinal chemists, computational chemists, and pharmacologists.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole](/img/structure/B195531.png)
![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)



